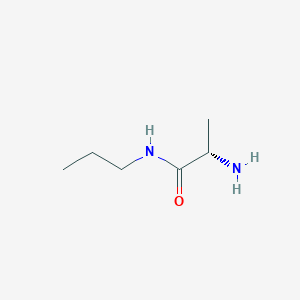
(3,5-Dimethoxybenzyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxybenzyl)glycine is an organic compound with the molecular formula C11H15NO4 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3,5-dimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)glycine typically involves the reaction of 3,5-dimethoxybenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the glycine molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethoxybenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxybenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxybenzyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dimethoxybenzyl)amine: Similar structure but with an amine group instead of glycine.
(3,5-Dimethoxybenzyl)alcohol: Similar structure but with an alcohol group instead of glycine.
(3,5-Dimethoxybenzyl)chloride: Precursor used in the synthesis of (3,5-Dimethoxybenzyl)glycine.
Uniqueness
This compound is unique due to the presence of both the glycine and 3,5-dimethoxybenzyl groups, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-[(3,5-dimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-3-8(4-10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
UOMFNVIFBSEWJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CNCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)












